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Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer

therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity

of cytotoxic payloads. The success of early ADCs has fueled extensive research into the next

generation of these therapeutics, with a primary focus on identifying novel tumor-associated

antigens that can improve efficacy and broaden the therapeutic window. This technical guide

provides an in-depth exploration of four promising targets for next-generation ADCs:

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), B7-Homolog 3 (B7-

H3), Human Epidermal Growth Factor Receptor 3 (HER3), and Claudin 6 (CLDN6). For each

target, we present a comprehensive overview of its role in cancer, preclinical and clinical data

for corresponding ADCs, detailed signaling pathways, and key experimental protocols for target

validation and ADC evaluation.

Introduction to Novel ADC Targets
The ideal target for an ADC is a protein that is highly and homogeneously expressed on the

surface of cancer cells with minimal expression in normal, healthy tissues.[1] This differential

expression is critical for maximizing on-tumor cytotoxicity while minimizing off-target toxicity.[1]

Furthermore, the target antigen should be efficiently internalized upon antibody binding to

facilitate the intracellular release of the cytotoxic payload.[2] The relentless pursuit of such
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targets has led to the investigation of a diverse array of proteins involved in various aspects of

tumor biology, from cell adhesion and signaling to immune regulation.[3]

This guide focuses on four targets that are at the forefront of next-generation ADC

development:

CEACAM5: A cell-surface glycoprotein overexpressed in a variety of adenocarcinomas.[4]

B7-H3: An immune checkpoint molecule with broad expression across multiple solid tumors.

[5]

HER3: A member of the epidermal growth factor receptor (EGFR) family implicated in tumor

growth and resistance to therapy.[6]

Claudin 6: A tight junction protein that is typically absent in adult tissues but re-expressed in

several cancers.[7]

We will delve into the specifics of each of these targets, providing the necessary data and

methodologies to aid researchers in their own ADC development endeavors.

Carcinoembryonic Antigen-Related Cell Adhesion
Molecule 5 (CEACAM5)
CEACAM5, also known as carcinoembryonic antigen (CEA) or CD66e, is a glycoprotein

involved in cell adhesion.[8] While its expression is limited in most normal adult tissues, it is

frequently overexpressed in a wide range of epithelial cancers, including colorectal, non-small

cell lung (NSCLC), gastric, and breast cancers, making it an attractive target for ADC

development.[4][9]

Preclinical and Clinical Data for Anti-CEACAM5 ADCs
Two notable anti-CEACAM5 ADCs in clinical development are SAR408701 (tusamitamab

ravtansine) and M9140 (precemtabart tocentecan).

Table 1: Preclinical Data for SAR408701 (Anti-CEACAM5-DM4 ADC)
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Parameter Value Cell Line/Model Reference

Binding Affinity (Kd) 0.017 nM Human CEACAM5 [4]

0.024 nM
Cynomolgus Monkey

CEACAM5
[4]

In Vitro Cytotoxicity

(IC50)
Varies by cell line

CEACAM5-expressing

tumor cells
[4]

In Vivo Efficacy
Significant anti-tumor

activity

Patient-derived

xenograft (PDX)

models

[4]

Table 2: Preclinical Data for M9140 (Anti-CEACAM5-Exatecan ADC)

Parameter Value Cell Line/Model Reference

In Vitro Cytotoxicity

(IC50)
0.09 nM - 0.62 nM

CEACAM5-positive

cancer cells
[10]

In Vivo Efficacy

Strong antitumor

effects in 14/14 CRC

PDX models

Colorectal Cancer

(CRC) PDX models
[10]

Bystander Effect
Potent bystander

killing demonstrated

Co-culture

experiments
[10]

CEACAM5 Signaling Pathway
CEACAM5 is not a classical signaling receptor with intrinsic kinase activity. However, its

homophilic and heterophilic interactions can influence intracellular signaling pathways that

promote tumor progression. CEACAM5 has been shown to promote cell proliferation and

migration in NSCLC through the p38-Smad2/3 signaling pathway.[11] It can also play a role in

immune evasion by interacting with CEACAM1.[9]
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Caption: CEACAM5-mediated activation of the p38-Smad2/3 pathway.

Experimental Protocols
Objective: To detect and semi-quantify the expression of CEACAM5 in formalin-fixed, paraffin-

embedded (FFPE) tumor tissues.

Materials:

FFPE tissue sections (4-5 µm) on charged slides

Primary antibody: Anti-CEACAM5 monoclonal antibody

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
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DAB chromogen kit

Hematoxylin counterstain

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Wash buffer (e.g., TBS or PBS)

Ethanol series (100%, 95%, 70%)

Xylene or xylene substitute

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 x 5 minutes).

Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.

Rinse with deionized water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-

100°C for 20-30 minutes).

Allow slides to cool to room temperature.

Blocking and Staining:

Rinse slides with wash buffer.

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
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Rinse with wash buffer.

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30

minutes.

Incubate with the primary anti-CEACAM5 antibody at the optimal dilution for 1 hour at

room temperature or overnight at 4°C.

Rinse with wash buffer (3 x 5 minutes).

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.

Rinse with wash buffer (3 x 5 minutes).

Detection and Counterstaining:

Incubate with DAB chromogen solution until the desired brown color develops.

Rinse with deionized water.

Counterstain with hematoxylin.

Rinse with deionized water.

Dehydration and Mounting:

Dehydrate through a graded ethanol series and xylene.

Mount with a permanent mounting medium.

B7-Homolog 3 (B7-H3)
B7-H3 (CD276) is a type I transmembrane protein and a member of the B7 superfamily of

immune checkpoint molecules.[5] Its expression is low in most normal tissues but is aberrantly

upregulated in a wide variety of solid tumors, where it is often associated with poor prognosis.

[5] B7-H3's role extends beyond immune regulation, as it is also implicated in tumor cell

proliferation, migration, and invasion.[12]
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Preclinical and Clinical Data for Anti-B7-H3 ADCs
YL201 is a novel anti-B7-H3 ADC currently in clinical development.

Table 3: Preclinical Data for YL201 (Anti-B7-H3 ADC)

Parameter Value Cell Line/Model Reference

Mechanism of Action

Internalization,

lysosomal release of

payload

B7-H3 expressing

cells
[5]

In Vitro Effects

Cell cycle arrest,

apoptosis, bystander

effect

Cancer cell lines [5]

In Vivo Efficacy Tumor regression
CDX and PDX mouse

models
[5]

Pharmacokinetics
Highly stable in

circulation
Monkeys [5]

B7-H3 Signaling Pathway
B7-H3 can modulate both immune and non-immune pathways. In tumor cells, it has been

shown to activate several signaling cascades, including the JAK/STAT, PI3K/AKT, and

MAPK/ERK pathways, to promote cell survival, proliferation, and resistance to therapy.[13][14]
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B7-H3 Signaling in Cancer Cells
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Caption: B7-H3 activates multiple pro-tumorigenic signaling pathways.

Experimental Protocols
Objective: To quantify the cell surface expression of B7-H3 on live cancer cells.

Materials:

Cancer cell lines of interest

Primary antibody: Fluorochrome-conjugated anti-B7-H3 monoclonal antibody

Isotype control: Fluorochrome-conjugated isotype-matched control antibody

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

7-AAD or other viability dye

Flow cytometer
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Procedure:

Cell Preparation:

Harvest cells and wash with cold PBS.

Resuspend cells in cold flow cytometry staining buffer to a concentration of 1x10^6

cells/mL.

Staining:

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Add the fluorochrome-conjugated anti-B7-H3 antibody or the isotype control antibody at

the predetermined optimal concentration.

Incubate on ice for 30 minutes in the dark.

Washing:

Wash the cells twice with 1 mL of cold flow cytometry staining buffer.

Centrifuge at 300 x g for 5 minutes at 4°C between washes.

Viability Staining and Analysis:

Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.

Analyze the samples on a flow cytometer, gating on live, single cells.

Human Epidermal Growth Factor Receptor 3 (HER3)
HER3 (ERBB3) is a member of the HER family of receptor tyrosine kinases.[15] Although it has

impaired kinase activity, HER3 becomes a potent signaling molecule upon heterodimerization

with other HER family members, particularly HER2, or other receptor tyrosine kinases.[16] The

HER2/HER3 heterodimer is a strong activator of the PI3K/AKT pathway, which is crucial for cell
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survival and proliferation.[17] HER3 is overexpressed in various cancers and is implicated in

resistance to targeted therapies.[18]

Preclinical and Clinical Data for Anti-HER3 ADCs
Patritumab deruxtecan (HER3-DXd) is a leading anti-HER3 ADC in clinical development.

Table 4: Preclinical and Clinical Overview of Patritumab Deruxtecan (HER3-DXd)

Parameter Value/Observation Context Reference

Mechanism of Action

Binds to HER3,

internalized, releases

topoisomerase I

inhibitor payload

HER3-expressing

cancer cells
[6]

Preclinical Efficacy
Antitumor activity in

various cancer models
Xenograft models [6]

Clinical Activity

Promising efficacy in

heavily pretreated

patients with HER3-

expressing metastatic

breast cancer and

NSCLC

Phase I/II clinical trials [6]

HER3 Signaling Pathway
Upon ligand binding (e.g., neuregulin) or heterodimerization with an active kinase partner like

HER2, the C-terminal tail of HER3 becomes phosphorylated on multiple tyrosine residues.[18]

These phosphotyrosines serve as docking sites for the p85 regulatory subunit of PI3K, leading

to potent activation of the PI3K/AKT/mTOR signaling cascade.[18]
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HER3 Signaling Pathway
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Caption: HER3 signaling through heterodimerization and PI3K/AKT activation.

Claudin 6 (CLDN6)
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Claudin 6 is a member of the claudin family of proteins, which are integral components of tight

junctions.[19] CLDN6 expression is generally restricted to embryonic development and is

absent in most healthy adult tissues.[2] However, it is re-expressed in several cancer types,

including ovarian, lung, and gastric cancers, presenting a highly tumor-specific target.[2]

Preclinical and Clinical Data for Anti-CLDN6 ADCs
TORL-1-23 and DS-9606 are two anti-CLDN6 ADCs that have shown promising early clinical

results.

Table 5: Preclinical and Clinical Overview of Anti-CLDN6 ADCs

ADC Parameter
Value/Observa
tion

Context Reference

TORL-1-23
In Vitro

Selectivity

Binds to CLDN6-

overexpressing

cells, no binding

to cells with other

claudins

Cell lines [20]

Clinical Activity

Well-tolerated

with preliminary

anti-tumor

activity

Heavily

pretreated

patients with

CLDN6+ cancers

[20]

DS-9606 Payload

Modified

pyrrolobenzodiaz

epine (PBD)

ADC construct [10]

Clinical Activity

Promising

preliminary

clinical activity

Patients with

advanced solid

tumors

[10]

Claudin 6 Signaling and Function
Beyond its structural role in tight junctions, CLDN6 can influence cellular signaling.[21] It has

been implicated in regulating cell proliferation, migration, and apoptosis through various
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pathways, including the p38-MAPK and JAK-STAT pathways.[21] Its precise signaling

mechanisms are still under active investigation.

Claudin 6 Signaling and Interactions
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Caption: Claudin 6 interacts with tight junction proteins and modulates key signaling pathways.

General Experimental Protocols for ADC Evaluation
The following protocols provide a general framework for the in vitro and in vivo evaluation of

novel ADCs.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer

cell lines.

Materials:

Target cancer cell lines (antigen-positive and antigen-negative)
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Complete cell culture medium

ADC of interest

96-well plates (clear for MTT, opaque for CellTiter-Glo)

MTT reagent or CellTiter-Glo® reagent

Solubilization solution (for MTT)

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000

cells/well).

Incubate for 24 hours to allow for cell attachment.

ADC Treatment:

Prepare serial dilutions of the ADC in culture medium.

Add the diluted ADC to the wells and incubate for a defined period (e.g., 72-144 hours).

Viability Assessment:

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization

solution and incubate overnight. Read absorbance at 570 nm.[3]

For CellTiter-Glo: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and

read luminescence.[22]

Data Analysis:

Calculate the percentage of cell viability relative to untreated control cells.
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Plot a dose-response curve and determine the IC50 value using non-linear regression

analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical in vivo model.

Materials:

Immunodeficient mice (e.g., NOD-SCID or NSG)

Human cancer cell line of interest

Matrigel (optional)

ADC of interest

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS or a

Matrigel mixture) into the flank of the mice.[23]

Tumor Growth and Randomization:

Monitor tumor growth regularly.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Treatment Administration:

Administer the ADC and vehicle control to the respective groups via the desired route

(e.g., intravenous) and schedule.
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Tumor Monitoring:

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

Monitor animal body weight and overall health.

Endpoint and Analysis:

The study may be terminated when tumors in the control group reach a maximum

allowable size or after a predefined duration.

Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the

treatment and control groups.
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General ADC Evaluation Workflow

Target Validation
(IHC, Flow Cytometry)

ADC Development
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Caption: A streamlined workflow for the preclinical development of ADCs.

Conclusion
The identification and validation of novel targets are paramount to the continued success and

expansion of ADC therapeutics. CEACAM5, B7-H3, HER3, and Claudin 6 represent a cohort of

highly promising targets, each with a strong rationale for clinical development. The data and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 20 Tech Support

https://www.benchchem.com/product/b585467?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols presented in this guide are intended to serve as a valuable resource for researchers

dedicated to advancing the next generation of ADCs. As our understanding of tumor biology

deepens, so too will the opportunities to develop more precise and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://tcr.amegroups.org/article/view/83269/html
https://tcr.amegroups.org/article/view/83269/html
https://www.oncotarget.com/article/2655/text/
https://www.proteinatlas.org/ENSG00000184697-CLDN6
https://www.proteinatlas.org/ENSG00000103855-CD276
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977203/
https://www.mdpi.com/1422-0067/22/24/13416
https://www.mdpi.com/1422-0067/22/24/13416
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215132/
https://www.cellsignal.com/products/primary-antibodies/claudin-6-e2s5m-rabbit-monoclonal-antibody/62831
https://www.cellsignal.com/products/primary-antibodies/claudin-6-e2s5m-rabbit-monoclonal-antibody/62831
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cytotoxicity_Assays_of_Exatecan_Based_ADCs.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Xenograft_Mouse_Models.pdf
https://www.benchchem.com/product/b585467#exploring-novel-targets-for-next-generation-adcs
https://www.benchchem.com/product/b585467#exploring-novel-targets-for-next-generation-adcs
https://www.benchchem.com/product/b585467#exploring-novel-targets-for-next-generation-adcs
https://www.benchchem.com/product/b585467#exploring-novel-targets-for-next-generation-adcs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b585467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

